molecular formula C23H23FN4O4 B3404995 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251680-02-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B3404995
CAS No.: 1251680-02-0
M. Wt: 438.5
InChI Key: ZOMYSIFKGLKAOW-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic organic compound that features a complex molecular structure. It contains several functional groups, including a benzodioxole moiety, a fluorophenyl group, an oxadiazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the reaction of hydrazine with a carboxylic acid derivative, followed by cyclization.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a piperidine derivative through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by linking the coupled intermediates with an acetamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
  • **N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Uniqueness

The uniqueness of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c24-18-4-2-16(3-5-18)22-26-23(32-27-22)17-7-9-28(10-8-17)13-21(29)25-12-15-1-6-19-20(11-15)31-14-30-19/h1-6,11,17H,7-10,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMYSIFKGLKAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

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